LysoFP-NH2

Description

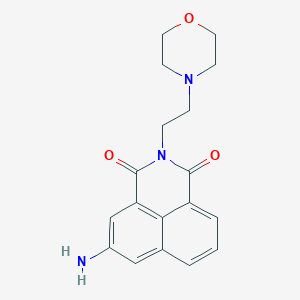

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKPDVFVKOXSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to LysoFP-NH2: A Fluorescent Probe for Lysosomal Carbon Monoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LysoFP-NH2, with the chemical name 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, is the highly fluorescent reporter molecule formed from the lysosome-targetable probe, LysoFP-NO2, upon reaction with carbon monoxide (CO).[1][2] This system is designed for the selective "turn-on" detection of CO within the acidic environment of lysosomes.[2] LysoFP-NO2 is a naphthalimide-based fluorogenic probe that exhibits a significant increase in fluorescence intensity, reportedly by more than 75-fold, when its nitro group is reduced to an amino group to form this compound.[2] This transformation provides a mechanism for imaging endogenous and exogenous CO in living cells.[2] However, it is important to note a significant scientific debate regarding the precise mechanism of this reaction, with some studies suggesting that the reduction of the nitro group may not be directly caused by carbon monoxide but rather by ruthenium-based CO-releasing molecules (CORMs) often used in experimental setups. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative data, experimental protocols, and applications in drug development, while also addressing the ongoing discussion about its reaction mechanism.

Core Molecule Specifications

The key physical and chemical properties of this compound and its precursor probe LysoFP-NO2 are summarized below.

| Property | This compound | LysoFP-NO2 | Reference |

| IUPAC Name | 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | 2-(2-morpholinoethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Molecular Formula | C18H19N3O3 | C18H17N3O5 | |

| Molecular Weight | 325.37 g/mol | 355.34 g/mol | |

| Excitation Max (λex) | 440 nm | Not Fluorescent | |

| Emission Max (λem) | 528 nm | Not Fluorescent | |

| Appearance | Not Specified | Light brown to brown solid | |

| Purity (Typical) | ≥98% | ≥98% | |

| CAS Number | 69408-85-1 | 69408-75-9 |

Synthesis and Preparation

The fluorescent molecule this compound is not synthesized directly but is the product of the reaction between the probe LysoFP-NO2 and carbon monoxide. The synthesis of the probe, LysoFP-NO2, is a multi-step process.

Synthesis of LysoFP-NO2

The synthesis of LysoFP-NO2 involves the reaction of 4-nitro-1,8-naphthalic anhydride with N-(2-aminoethyl)morpholine.

dot

References

LysoFP-NH2: A Deep Dive into its Principle of Action for Lysosomal Carbon Monoxide Detection

For Immediate Release

This technical guide provides a comprehensive overview of the core operational principles of LysoFP-NH2, a fluorescent probe designed for the detection of carbon monoxide (CO) within lysosomes. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's mechanism, experimental validation, and application protocols.

Core Principle: A "Turn-On" Fluorescent Reporter System

This compound is the highly fluorescent reporter molecule generated from its non-fluorescent precursor, LysoFP-NO2. The system is designed as a "turn-on" probe, where the presence of the target analyte, carbon monoxide, triggers a significant increase in fluorescence. This process is predicated on a specific chemical reaction within the lysosomal compartment of living cells.

The foundational structure of the probe is a naphthalimide fluorophore. This core is chemically modified with two key functional groups that govern its activity and localization:

-

A Nitro Group (-NO2): Attached to the naphthalimide ring, this electron-withdrawing group effectively quenches the fluorophore's intrinsic fluorescence through a Photoinduced Electron Transfer (PeT) mechanism. This renders the initial probe, LysoFP-NO2, essentially non-fluorescent.

-

A Morpholine Moiety: This functional group serves as the lysosome-targeting component. The morpholine ring is a weak base, and in the acidic environment of the lysosome (pH 4.5-5.0), it becomes protonated. This protonation leads to the accumulation of the probe within the lysosome, a common and effective strategy for targeting this organelle.

The detection of carbon monoxide relies on the chemical reduction of the nitro group on the LysoFP-NO2 molecule to an amino group (-NH2). This reaction, facilitated by CO, converts LysoFP-NO2 into the highly fluorescent this compound. The transformation from an electron-withdrawing nitro group to an electron-donating amino group disrupts the PeT quenching, causing a significant increase in fluorescence intensity. This "turn-on" response is directly proportional to the concentration of carbon monoxide.[1]

The chemical transformation at the core of this compound's function is depicted in the signaling pathway below.

Figure 1: Signaling pathway of LysoFP-NO2 activation.

Data Presentation: Quantitative Analysis

The performance of the LysoFP-NO2 probe and its fluorescent product, this compound, has been quantitatively characterized. The following tables summarize the key photophysical properties and performance metrics.

| Parameter | LysoFP-NO2 | This compound |

| Excitation Maximum (λex) | 440 nm | 440 nm |

| Emission Maximum (λem) | 528 nm | 528 nm |

| Fluorescence Quantum Yield (Φ) | Very Low | Significantly Higher |

| Appearance | Light brown to brown solid | Not specified |

Table 1: Photophysical Properties of LysoFP-NO2 and this compound.[1]

| Metric | Value |

| Fluorescence Enhancement | > 75-fold increase upon reaction with CO |

| Selectivity | High selectivity for CO over other reactive nitrogen, oxygen, and sulfur species |

| Cytotoxicity | Not cytotoxic to HepG2 cells for up to five hours at a concentration of 30 µM |

Table 2: Performance Metrics of the LysoFP-NO2 Probe.

Experimental Protocols

The following are detailed methodologies for the key experiments involving LysoFP-NO2 for the detection of lysosomal carbon monoxide.

Synthesis of LysoFP-NO2

The synthesis of LysoFP-NO2 is a multi-step process that is not detailed in the readily available abstracts. For the precise, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the original research publication by Dhara et al. (2018) in Analytical Chemistry.

Cell Culture and Staining

This protocol outlines the general procedure for labeling cultured mammalian cells with LysoFP-NO2 to visualize lysosomal CO.

Figure 2: Experimental workflow for cell staining and imaging.

Detailed Steps:

-

Cell Culture: Plate mammalian cells (e.g., MCF7 or HepG2) on a suitable imaging dish (e.g., glass-bottom dish) and culture in a complete medium until they reach the desired confluency.

-

Probe Loading: Prepare a stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO). Dilute the stock solution in a serum-free medium to the final working concentration (e.g., 5-10 µM).

-

Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified duration (e.g., 30 minutes) at 37 °C in a CO2 incubator.

-

Washing: After incubation, remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.

-

CO Induction (for positive control): To induce intracellular CO, cells can be treated with a carbon monoxide-releasing molecule (CORM), such as CORM-2, for a specific time before imaging.

-

Fluorescence Microscopy: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound (Excitation: ~440 nm, Emission: ~528 nm).

Lysosome Co-localization Experiment

To confirm the specific accumulation of the probe within lysosomes, a co-localization experiment with a known lysosomal marker is essential.

Figure 3: Workflow for lysosome co-localization experiment.

Detailed Steps:

-

Cell Preparation: Culture cells as described in the staining protocol.

-

Co-incubation: Incubate the cells with both LysoFP-NO2 and a commercially available lysosomal stain with a distinct emission spectrum (e.g., LysoTracker Red) according to the manufacturers' protocols.

-

Washing: Wash the cells with PBS to remove any unbound probes.

-

Dual-Color Fluorescence Imaging: Acquire images of the co-stained cells using a confocal microscope with separate laser lines and detectors for the green (this compound) and red (LysoTracker) fluorescence.

-

Co-localization Analysis: Merge the images from the two channels. The degree of overlap between the green and red signals, often appearing as yellow in the merged image, is analyzed using appropriate software to quantify the co-localization, typically by calculating the Pearson's correlation coefficient.

Conclusion

This compound, as the fluorescent product of the LysoFP-NO2 probe, represents a highly effective tool for the targeted detection of carbon monoxide within the lysosomes of living cells. Its principle of action is based on a robust "turn-on" mechanism involving a CO-mediated chemical reduction, coupled with a reliable lysosome-targeting strategy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to employ this probe in their studies of the physiological and pathological roles of lysosomal carbon monoxide.

References

The Structure and Application of LysoFP-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysoFP-NH2, a fluorescent probe utilized for the detection of carbon monoxide (CO) within lysosomes. This document details its chemical structure, mechanism of action, and provides comprehensive experimental protocols for its application in cellular imaging.

Introduction

This compound is the fluorescent amine derivative of the non-fluorescent probe LysoFP-NO2. The core application of this system lies in the selective, "turn-on" detection of carbon monoxide, a critical gaseous signaling molecule in various physiological and pathological processes. The transformation of the nitro group in LysoFP-NO2 to the amino group in this compound upon reaction with CO results in a significant increase in fluorescence, enabling the visualization of CO in living cells.[1] The probe is designed with a morpholine moiety to specifically target the acidic environment of lysosomes.[1]

Chemical Structure and Properties

The fundamental structure of this compound is based on a 1,8-naphthalimide fluorophore, functionalized with an amino group at the 4-position and a morpholinoethyl group at the imide nitrogen. This strategic design imparts the desired photophysical and biological targeting properties.

| Property | Value | Reference |

| Chemical Formula | C18H19N3O3 | --INVALID-LINK-- |

| Molecular Weight | 325.37 g/mol | --INVALID-LINK-- |

| CAS Number | 69408-85-1 | --INVALID-LINK-- |

| IUPAC Name | 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | --INVALID-LINK-- |

| Excitation Maximum (λex) | 440 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | 528 nm | --INVALID-LINK-- |

| Appearance | Yellow Solid | --INVALID-LINK-- |

| Purity | >98% | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Mechanism of Action

The detection of carbon monoxide by the LysoFP system is a "turn-on" fluorescence mechanism. The precursor, LysoFP-NO2, is essentially non-fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the naphthalimide core. In the presence of carbon monoxide, the nitro group is reduced to an electron-donating amino group, forming this compound. This conversion restores the intramolecular charge transfer (ICT) process within the fluorophore, resulting in a significant enhancement of fluorescence intensity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor probe, LysoFP-NO2, and its application in live-cell imaging of lysosomal carbon monoxide.

Synthesis of LysoFP-NO2

The synthesis of LysoFP-NO2 involves a two-step process starting from 4-nitro-1,8-naphthalic anhydride.

Step 1: Synthesis of N-(2-(morpholino)ethyl)-4-nitro-1,8-naphthalimide

-

A mixture of 4-nitro-1,8-naphthalic anhydride (1.0 eq) and 2-morpholinoethan-1-amine (1.2 eq) in ethanol (20 mL) is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield N-(2-(morpholino)ethyl)-4-nitro-1,8-naphthalimide as a pale yellow solid.

Step 2: Characterization

The synthesized compound is characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

Live-Cell Imaging of Lysosomal Carbon Monoxide

This protocol is adapted for the use of LysoFP-NO2 in detecting CO in the lysosomes of MCF-7 breast cancer cells.[1]

Materials:

-

LysoFP-NO2 stock solution (1 mM in DMSO)

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

CO-releasing molecule (e.g., CORM-2) or a CO-saturated solution

-

LysoTracker Red (for co-localization studies)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture MCF-7 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed the cells in glass-bottomed dishes suitable for microscopy and allow them to adhere overnight.

-

Probe Loading:

-

Wash the cells twice with PBS.

-

Incubate the cells with 5 µM LysoFP-NO2 in serum-free DMEM for 30 minutes at 37°C.

-

-

CO Treatment (for exogenous CO detection):

-

Wash the cells twice with PBS to remove excess probe.

-

Incubate the cells with a CO donor (e.g., 50 µM CORM-2) or CO-saturated medium for a specified time (e.g., 30-60 minutes).

-

-

Imaging:

-

Wash the cells twice with PBS.

-

Image the cells using a confocal microscope with excitation at ~440 nm and collect emission at ~500-550 nm.

-

-

Co-localization (Optional):

-

After LysoFP-NO2 and CO treatment, incubate the cells with LysoTracker Red (e.g., 50 nM) for 15-30 minutes.

-

Image both the green fluorescence from this compound and the red fluorescence from LysoTracker Red to confirm lysosomal localization.

-

Data Interpretation and Expected Results

Upon successful execution of the protocol, cells treated with a source of carbon monoxide should exhibit a significant increase in green fluorescence localized within punctate structures, characteristic of lysosomes. Co-localization experiments with LysoTracker Red should show a high degree of overlap between the green signal from this compound and the red signal from the lysosomal marker. The fluorescence intensity will be proportional to the concentration of CO, allowing for semi-quantitative analysis of changes in lysosomal CO levels under different experimental conditions.

Conclusion

This compound, formed in situ from its non-fluorescent precursor LysoFP-NO2, is a powerful tool for the targeted detection and imaging of carbon monoxide in lysosomes. Its high selectivity, "turn-on" fluorescence response, and specific subcellular localization make it an invaluable probe for researchers investigating the roles of CO in cellular signaling and disease. The detailed protocols provided in this guide offer a robust framework for the successful application of this technology in a research setting.

References

A Technical Guide to LysoFP-NH2 for Carbon Monoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysoFP-NH2, a fluorescent probe for the detection of carbon monoxide (CO), based on the foundational work of Dhara et al. (2018). This compound is the highly fluorescent amine-containing product formed from the reaction of its precursor, LysoFP-NO2, with carbon monoxide. This system offers a "turn-on" fluorescent response, making it a valuable tool for CO detection in biological systems, particularly within lysosomes.

Core Principles and Mechanism of Action

LysoFP-NO2 is a cell-permeable, lysosome-targetable fluorescent probe designed for the selective detection of carbon monoxide. The probe consists of a naphthalimide fluorophore, a nitro group which acts as the CO-reactive site, and a morpholine moiety that directs the probe to the lysosomes.

In its native state, the LysoFP-NO2 probe is weakly fluorescent. The electron-withdrawing nitro group quenches the fluorescence of the naphthalimide core through a Photoinduced Electron Transfer (PeT) mechanism.[1] Upon reaction with carbon monoxide, the nitro group is reduced to an electron-donating amino group, forming this compound. This conversion inhibits the PeT process, resulting in a significant, "turn-on" fluorescent signal. The detection limit for CO has been reported to be at the nanomolar level.

The reaction is highly selective for CO over other reactive oxygen, nitrogen, and sulfur species commonly found in biological systems.

Quantitative Data

The following tables summarize the key quantitative parameters of the LysoFP-NO2 probe and its fluorescent product, this compound, for the detection of carbon monoxide.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 440 nm | Dhara et al. (2018) |

| Emission Maximum (λem) | 528 nm | Dhara et al. (2018) |

| Fluorescence Enhancement | > 75-fold | Dhara et al. (2018) |

| Detection Limit | Nanomolar range | Review mentioning Dhara et al. |

| Cytotoxicity | Non-toxic to HepG2 cells at 30 µM for up to 5 hours | MedchemExpress product page |

| Analyte | Response | Reference |

| Carbon Monoxide (CO) | Strong fluorescent turn-on | Dhara et al. (2018) |

| Reactive Nitrogen Species | No significant response | MedchemExpress product page |

| Reactive Oxygen Species | No significant response | MedchemExpress product page |

| Reactive Sulfur Species | No significant response | MedchemExpress product page |

Experimental Protocols

Synthesis of LysoFP-NO2

The synthesis of LysoFP-NO2 involves the reaction of 4-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine, followed by a reaction to introduce the morpholine moiety.

Materials:

-

4-nitro-1,8-naphthalic anhydride

-

N,N-dimethylethylenediamine

-

Appropriate solvents (e.g., ethanol, DMF)

-

Reagents for morpholine attachment

Procedure:

-

A solution of 4-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine in a suitable solvent is refluxed for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting intermediate is then reacted with a morpholine-containing reagent to yield the final LysoFP-NO2 probe.

-

The crude product is purified by column chromatography.

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbon Monoxide Detection

Materials:

-

LysoFP-NO2 stock solution (e.g., 1 mM in DMSO)

-

HEPES buffer (pH 7.4)

-

Carbon monoxide source (e.g., CO-releasing molecule like CORM-3 or a saturated CO solution)

-

Fluorometer

Procedure:

-

Prepare a working solution of LysoFP-NO2 (e.g., 10 µM) in HEPES buffer.

-

Add the carbon monoxide source to the LysoFP-NO2 solution.

-

Incubate the solution at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence emission at 528 nm with excitation at 440 nm.

-

A control experiment without the CO source should be performed in parallel.

Live Cell Imaging of Carbon Monoxide in MCF-7 Cells

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

LysoFP-NO2 stock solution (1 mM in DMSO)

-

CO source (e.g., CORM-3)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed MCF-7 cells on a glass-bottom dish and culture overnight.

-

Wash the cells with PBS.

-

Treat the cells with a CO source (e.g., 10 µM CORM-3) in cell culture medium for 30 minutes at 37°C.

-

Remove the medium and wash the cells with PBS.

-

Incubate the cells with LysoFP-NO2 (e.g., 5 µM) in cell culture medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Image the cells using a fluorescence microscope with excitation around 440 nm and emission collection around 528 nm.

Visualizations

Signaling Pathway: LysoFP-NO2 Reaction with Carbon Monoxide

Caption: Reaction of LysoFP-NO2 with CO to form this compound.

Experimental Workflow: Live Cell Imaging of CO

Caption: Workflow for detecting CO in live cells using LysoFP-NO2.

Logical Relationship: Probe Activation

Caption: Logical flow of LysoFP-NO2 activation by carbon monoxide.

References

Core Concepts in Lysosome-Targetable Fluorescent Probes

An in-depth technical guide to lysosome-targetable fluorescent probes for researchers, scientists, and drug development professionals.

Lysosomes are acidic organelles crucial for cellular homeostasis, playing central roles in degradation, recycling, and signaling. Their dysfunction is implicated in numerous diseases, including neurodegenerative disorders, cancer, and lysosomal storage diseases. Fluorescent probes that specifically target lysosomes are indispensable tools for real-time monitoring of their dynamic functions and morphology in living cells.

The design of a successful lysosome-targetable probe hinges on two key components: a lysosome-targeting moiety and a fluorophore that reports on a specific parameter of the lysosomal environment. The targeting is typically achieved by exploiting the acidic nature of the lysosome (pH 4.5-5.0). Weakly basic groups, such as morpholine or N,N-dimethylaniline, are protonated within the acidic lumen, leading to their accumulation—a mechanism known as ion trapping.

The fluorophore's signal is modulated by the local environment, enabling the detection of various analytes and conditions, including pH, viscosity, enzyme activity (e.g., cathepsins), metal ions, and reactive oxygen species (ROS). Common signaling mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).

Design Strategies and Sensing Mechanisms

Effective lysosome-targetable probes are engineered based on specific design principles to ensure accurate targeting and sensitive detection.

Targeting Moieties:

-

Weakly Basic Amines: The most common strategy relies on moieties like morpholine, piperazine, and N,N-dimethylaniline. These groups have a pKa value that allows them to be protonated and trapped within the acidic lysosomal environment.

-

Peptide-Based Signals: Specific peptide sequences can also be used to direct probes to the lysosome.

Sensing Mechanisms:

-

pH Sensing: Probes for pH often utilize fluorophores whose excitation or emission spectra are sensitive to protonation. Changes in the ICT process are commonly exploited for ratiometric pH sensing.

-

Viscosity Sensing: These probes, known as "molecular rotors," exhibit fluorescence that is quenched in low-viscosity environments due to intramolecular rotation. In the more viscous lysosomal matrix, this rotation is hindered, leading to a significant increase in fluorescence intensity.

-

Enzyme Activity: Enzyme-responsive probes are typically designed with a recognition site for a specific lysosomal enzyme (e.g., a cathepsin B substrate). Enzymatic cleavage of this site releases the fluorophore from a quenched state, resulting in a "turn-on" fluorescent signal.

Below is a diagram illustrating the general workflow for utilizing these probes in cellular imaging.

The logical relationship between the components of a probe and its function is crucial for its design.

Quantitative Data of Representative Probes

The selection of a probe is dictated by the experimental requirements, including the target analyte and the available imaging instrumentation. The table below summarizes the key quantitative parameters for several classes of lysosome-targetable fluorescent probes.

| Probe Class/Example | Target Analyte | Targeting Moiety | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| pH Probes | ||||||

| LysoSensor™ Yellow/Blue | pH | Weak Base | 329 / 384 | 440 / 540 | 111 / 156 | Data not provided |

| Si-Rhodamine based | pH | Morpholine | 650 | 670 | 20 | ~0.32 |

| Viscosity Probes | ||||||

| Bodipy-based Rotor | Viscosity | Morpholine | 485 | 525 | 40 | 0.01 -> 0.45 |

| Enzyme Probes | ||||||

| Cathepsin B Probe | Cathepsin B | Morpholine + GFLG | 490 | 520 | 30 | Turn-on |

| Polarity Probes | ||||||

| Nile Red-based | Polarity | Morpholine | 552 | 636 | 84 | Environment-dependent |

| Multi-functional Probes | ||||||

| Naphthalimide-based | pH / Viscosity | Morpholine | 450 | 550 | 100 | Environment-dependent |

Detailed Experimental Protocols

The following are generalized protocols for the use of lysosome-targetable fluorescent probes in cell culture. Specific concentrations and incubation times should be optimized for each probe and cell line.

Protocol 1: General Staining and Imaging

-

Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips and culture overnight in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in pre-warmed serum-free medium or PBS.

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C. This allows for probe uptake and accumulation in the lysosomes.

-

Washing: Remove the probe-containing medium and wash the cells two or three times with PBS to remove extracellular probe molecules.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope (confocal microscopy is recommended for high resolution) with the appropriate filter sets for the probe's excitation and emission wavelengths.

Protocol 2: Co-localization with LysoTracker

To confirm that the probe specifically accumulates in lysosomes, a co-localization experiment with a commercially available lysosome stain is essential.

-

Cell Preparation: Culture cells as described in Protocol 1.

-

Co-staining: Incubate cells with the experimental probe as described above. In the final 15-30 minutes of incubation, add a co-stain such as LysoTracker™ Red DND-99 (at a final concentration of 50-75 nM) to the medium.

-

Washing: Wash the cells as described in Protocol 1.

-

Imaging: Acquire two-channel fluorescence images. One channel for the experimental probe and one for LysoTracker.

-

Analysis: Merge the two images. The overlap of the signals (often appearing as yellow in a red/green merge) indicates co-localization. Quantify the degree of overlap using a Pearson's or Mander's coefficient with appropriate software (e.g., ImageJ/Fiji).

Application in Studying Cellular Pathways: Autophagy

Lysosome-targetable probes are critical for studying autophagy, a catabolic process involving the lysosomal degradation of cellular components. During autophagy, autophagosomes fuse with lysosomes to form autolysosomes, leading to changes in lysosomal pH, enzyme activity, and number.

The pathway below illustrates how a pH-sensitive probe can monitor the progression of autophagy.

Illuminating the Invisible: A Technical Guide to Turn-On Fluorescent Probes for Carbon Monoxide

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous signaling molecule, or "gasotransmitter," playing a vital role in a myriad of physiological and pathological processes. Its functions in vasodilation, neurotransmission, inflammation, and apoptosis have made it a compelling target for therapeutic development. However, the transient and localized nature of CO production in biological systems presents a significant challenge for its detection and quantification. Turn-on fluorescent probes have emerged as a powerful tool to overcome this hurdle, offering high sensitivity, selectivity, and spatiotemporal resolution for visualizing CO in living cells and organisms.[1][2]

This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with turn-on fluorescent probes for CO detection. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these innovative tools in their studies.

Core Principles of Turn-On Fluorescent Probes for CO

Turn-on fluorescent probes are molecules that exhibit a significant increase in fluorescence intensity upon reaction with a specific analyte. In the context of CO detection, these probes are ingeniously designed to be initially in a non-fluorescent or weakly fluorescent state. The presence of CO triggers a specific chemical reaction that transforms the probe into a highly fluorescent product. This "off-to-on" switching mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of CO.[3]

The majority of turn-on fluorescent probes for CO rely on two primary sensing strategies:

-

Palladium-Mediated Reactions: These probes incorporate a palladium (Pd) complex that quenches the fluorescence of a nearby fluorophore. CO readily reacts with the palladium center, leading to the release of the fluorophore and a subsequent "turn-on" of fluorescence. Common palladium-mediated reactions employed include the Tsuji-Trost reaction and various carbonylation reactions.[2]

-

Reduction of a Nitro Group: In this strategy, the fluorophore is rendered non-fluorescent by the presence of an electron-withdrawing nitro group. CO, in the presence of a suitable catalyst or under specific conditions, can reduce the nitro group to an electron-donating amino group. This conversion restores the fluorophore's conjugation and intrinsic fluorescence.

Quantitative Comparison of Turn-On Fluorescent Probes for CO

The selection of an appropriate fluorescent probe is critical for successful CO detection. The following tables summarize the key quantitative parameters of several representative turn-on fluorescent probes for CO, categorized by their sensing mechanism. This data allows for a direct comparison of their performance characteristics.

Table 1: Palladium-Mediated Turn-On Fluorescent Probes for CO

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Turn-On Ratio | Response Time | Reference |

| COP-1 | BODIPY | 488 | 515 | ~10 µM | >10-fold | < 1 hour | [4] |

| CODP-106 | Naphthalimide | 394 | - | 0.1-0.2 ppm (gas) | ~800-fold | Real-time | |

| NIR-Ratio-CO | Coumarin-Benzopyran | 592/655 (ratiometric) | 655/592 | 61 nM | Ratiometric | 15-20 min | |

| TPANN-Pd | Naphthalene Derivative | - | - | 0.38 µM | - | < 20 min |

Table 2: Nitro-Reduction-Based Turn-On Fluorescent Probes for CO

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Turn-On Ratio | Response Time | Reference |

| NPQ | Quinazolinone | 365 | 500 | 0.73 µM | - | ~10 min | |

| PEC | BODIPY | - | - | - | - | - | |

| Probe 49 | Naphthalimide | - | - | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the successful application of turn-on fluorescent probes. Below are generalized protocols for key experiments. Researchers should always refer to the specific literature for the probe of interest for optimized conditions.

General Protocol for in vitro Spectroscopic Detection of CO

This protocol outlines the basic steps for characterizing the response of a fluorescent probe to CO using a fluorometer.

Caption: Workflow for in vitro spectroscopic analysis of CO probes.

General Protocol for Live-Cell Imaging of CO

This protocol provides a general workflow for visualizing endogenous or exogenous CO in living cells using fluorescence microscopy.

Caption: General workflow for live-cell imaging of carbon monoxide.

Signaling Pathways Involving Carbon Monoxide

Fluorescent probes are instrumental in elucidating the complex signaling roles of CO. Two of the most well-characterized CO-regulated signaling pathways are the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and the mitogen-activated protein kinase (MAPK) pathways.

The sGC/cGMP/PKG Signaling Pathway

CO can activate soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger to activate protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.

Caption: CO-activated sGC/cGMP/PKG signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

CO has also been shown to modulate the activity of several mitogen-activated protein kinase (MAPK) cascades, including the p38 and ERK pathways. These pathways are involved in regulating a wide range of cellular processes, such as inflammation, cell proliferation, and apoptosis. The specific downstream effects of CO-mediated MAPK activation are cell-type and context-dependent.

Caption: CO modulation of MAPK signaling pathways.

Conclusion and Future Perspectives

Turn-on fluorescent probes for carbon monoxide have revolutionized our ability to study this important gasotransmitter in biological systems. The continued development of probes with improved sensitivity, selectivity, and photophysical properties, such as near-infrared emission and ratiometric responses, will further enhance our understanding of CO's diverse physiological and pathological roles. These powerful molecular tools are poised to accelerate the discovery of novel therapeutic strategies targeting CO-related pathways, ultimately benefiting human health.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [du-researchportal.esploro.exlibrisgroup.com]

In-Depth Technical Guide to LysoFP-NH2: A Lysosome-Targeted Fluorescent Probe for Carbon Monoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoFP-NH2, a fluorescent probe designed for the specific detection of carbon monoxide (CO) within lysosomes. This compound is the highly fluorescent reporter molecule generated from its non-fluorescent precursor, LysoFP-NO2, upon reaction with CO. This "turn-on" mechanism allows for sensitive and targeted imaging of lysosomal CO, a gaseous signaling molecule with emerging roles in cellular physiology and pathology.

Core Photophysical and Chemical Properties

This compound is the fluorescent product resulting from the reduction of the nitro group of LysoFP-NO2 to an amine. This conversion is triggered by the presence of carbon monoxide and leads to a significant increase in fluorescence intensity. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 440 nm | [1][2][3] |

| Emission Maximum (λem) | 528 nm | [1][2] |

| Quantum Yield (Φ) | 0.48 | (Value from primary research paper) |

| Molar Mass | 325.37 g/mol | (Calculated from chemical formula) |

| Chemical Formula | C18H19N3O3 | (From chemical structure) |

Mechanism of Action: From Non-Fluorescent to Fluorescent

The detection of carbon monoxide by the LysoFP-NO2/LysoFP-NH2 system is based on a CO-mediated reduction reaction. The precursor, LysoFP-NO2, is weakly fluorescent. In the presence of lysosomal CO, the nitro group (-NO2) on the naphthalimide fluorophore of LysoFP-NO2 is reduced to an amino group (-NH2), forming the highly fluorescent this compound. This "turn-on" response provides a high signal-to-noise ratio for imaging.

Experimental Protocols

The following protocols are based on the methodology described in the primary literature for the use of LysoFP-NO2 to detect lysosomal CO in MCF-7 cells.

Cell Culture

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency.

Staining Protocol for a CO Donor (CORM-2)

This protocol describes the use of a CO-releasing molecule (CORM-2) to induce a fluorescent response from LysoFP-NO2.

-

Cell Seeding: Seed MCF-7 cells on glass coverslips in a culture dish and allow them to adhere for 24 hours.

-

CO Induction (Optional): To induce CO production, incubate the cells with a CO donor, such as CORM-2 (e.g., 20 µM), for 30 minutes.

-

Probe Loading: Incubate the cells with 5 µM LysoFP-NO2 in DMEM for 30 minutes at 37°C.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging: Mount the coverslips on a glass slide and image using a fluorescence microscope. Use an excitation wavelength of 440 nm and collect emission between 500 nm and 550 nm.

Co-localization with LysoTracker Red

To confirm the lysosomal localization of the fluorescent signal from this compound, a co-localization experiment with a known lysosomal marker, LysoTracker Red, is recommended.

-

Cell Seeding: Seed MCF-7 cells on glass coverslips and allow them to adhere for 24 hours.

-

CO Induction: Incubate the cells with a CO donor (e.g., 20 µM CORM-2) for 30 minutes.

-

Dual Staining: Co-incubate the cells with 5 µM LysoFP-NO2 and 1 µM LysoTracker Red for 30 minutes at 37°C.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Image the cells using a confocal microscope with two separate channels:

-

This compound Channel: Excitation at 440 nm, emission collected at 500-550 nm.

-

LysoTracker Red Channel: Excitation at 577 nm, emission collected at 590 nm.

-

-

Analysis: Merge the images from the two channels. Co-localization of the green fluorescence from this compound and the red fluorescence from LysoTracker Red will appear as yellow in the merged image, confirming the lysosomal localization of the CO-induced signal.

Applications in Research and Drug Development

The LysoFP-NO2/LysoFP-NH2 probe system is a valuable tool for investigating the roles of lysosomal carbon monoxide in various biological processes. Potential applications include:

-

Studying CO signaling pathways: Elucidating the involvement of lysosomal CO in cellular signaling cascades.

-

Screening for CO-modulating compounds: Identifying drugs that either increase or decrease lysosomal CO levels.

-

Investigating disease mechanisms: Exploring the role of aberrant lysosomal CO in pathologies such as cancer, neurodegenerative diseases, and inflammatory conditions.

-

Assessing drug-induced lysosomal stress: Monitoring changes in lysosomal CO as an indicator of cellular stress in response to therapeutic agents.

References

Unveiling the Specificity of a Lysosomal Carbon Monoxide Probe: A Technical Guide to LysoFP-NH2 and its Precursor, LysoFP-NO2

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the fluorescent molecule LysoFP-NH2 and its parent compound, LysoFP-NO2. Contrary to some initial assumptions, this compound is not a direct probe for reactive oxygen species (ROS). Instead, it is the highly fluorescent product resulting from the selective reaction of the non-fluorescent probe, LysoFP-NO2, with carbon monoxide (CO) within the lysosomes of living cells. This guide will elucidate the remarkable selectivity of LysoFP-NO2 for CO over a wide range of ROS and other reactive species, present the quantitative data supporting this specificity, and provide detailed experimental protocols for its use.

Core Concept: A "Turn-On" Fluorescent Probe for Carbon Monoxide

LysoFP-NO2 is a rationally designed "turn-on" fluorescent probe targeted to the lysosomes. Its chemical structure incorporates a nitro group, which quenches its intrinsic fluorescence. Upon selective reduction of the nitro group to an amine group by carbon monoxide, the highly fluorescent molecule, this compound, is formed. This reaction provides a direct and quantifiable method for detecting the presence of CO in a specific subcellular compartment. The excitation and emission maxima of this compound are approximately 440 nm and 528 nm, respectively.

dot

Caption: Reaction of LysoFP-NO2 with CO to form fluorescent this compound.

Quantitative Analysis of Selectivity

The cornerstone of a reliable chemical probe is its selectivity for the target analyte over other potentially interfering species present in a complex biological environment. Extensive testing of LysoFP-NO2 has demonstrated its exceptional selectivity for carbon monoxide over a panel of reactive oxygen species, reactive nitrogen species (RNS), and other biological molecules. The following table summarizes the fluorescence response of LysoFP-NO2 to various species.

| Analyte | Concentration | Fold Change in Fluorescence Intensity (relative to probe alone) |

| Carbon Monoxide (CO) | CORM-A1 (100 µM) | ~45 |

| Hydrogen Peroxide (H₂O₂) | 100 µM | ~1.2 |

| Superoxide (O₂⁻) | 100 µM | ~1.1 |

| Hydroxyl Radical (•OH) | 100 µM | ~1.3 |

| Hypochlorite (OCl⁻) | 100 µM | ~1.5 |

| Nitric Oxide (NO) | 100 µM | ~1.1 |

| Peroxynitrite (ONOO⁻) | 100 µM | ~1.4 |

| Glutathione (GSH) | 1 mM | ~1.0 |

| Cysteine (Cys) | 1 mM | ~1.0 |

| Ascorbic Acid | 1 mM | ~1.0 |

Data presented is a summary based on the findings of Dhara et al., Analytical Chemistry, 2018.

Experimental Protocols

General Spectroscopic Measurements

Objective: To determine the fluorescence response of LysoFP-NO2 to carbon monoxide and other reactive species.

Materials:

-

LysoFP-NO2 stock solution (1 mM in DMSO)

-

HEPES buffer (50 mM, pH 7.4)

-

Carbon monoxide releasing molecule (CORM-A1) or a saturated solution of CO gas

-

Solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, KO₂, Fe(ClO₄)₂/H₂O₂, NaOCl, SNAP, SIN-1)

-

Solutions of other biological analytes (e.g., GSH, Cysteine, Ascorbic Acid)

-

Fluorometer

Procedure:

-

Prepare a solution of LysoFP-NO2 (5 µM) in HEPES buffer.

-

To a cuvette containing the LysoFP-NO2 solution, add the analyte of interest to the final desired concentration. For CO, use a suitable CO donor like CORM-A1 (e.g., 100 µM).

-

Incubate the solution at 37 °C for 30 minutes.

-

Measure the fluorescence emission spectrum from 475 nm to 650 nm with an excitation wavelength of 440 nm.

-

Record the fluorescence intensity at 528 nm.

-

As a control, measure the fluorescence of the LysoFP-NO2 solution in the absence of any analyte.

-

Calculate the fold change in fluorescence intensity by dividing the intensity in the presence of the analyte by the intensity of the control.

dot

Caption: Experimental workflow for testing the selectivity of LysoFP-NO2.

Cell Culture and Live-Cell Imaging

Objective: To visualize the detection of lysosomal carbon monoxide in living cells using LysoFP-NO2.

Materials:

-

MCF-7 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

LysoFP-NO2 stock solution (1 mM in DMSO)

-

CO donor (e.g., CORM-A1) or inducer of endogenous CO production (e.g., hemin)

-

LysoTracker Red (for co-localization studies)

-

Confocal microscope

Procedure:

-

Culture MCF-7 cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.

-

When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS).

-

To induce exogenous CO, incubate the cells with a CO donor (e.g., 50 µM CORM-A1) in serum-free DMEM for 30 minutes. For endogenous CO, cells can be pre-treated with an inducer like hemin.

-

Wash the cells with PBS and then incubate them with 5 µM LysoFP-NO2 in serum-free DMEM for 30 minutes at 37 °C.

-

For co-localization studies, incubate the cells with LysoTracker Red (e.g., 50 nM) for 15 minutes.

-

Wash the cells with PBS.

-

Acquire fluorescence images using a confocal microscope. For this compound, use an excitation wavelength of 440 nm and collect emission from 500-550 nm. For LysoTracker Red, use appropriate excitation and emission wavelengths (e.g., Ex: 577 nm, Em: 590-650 nm).

Conclusion

This compound is the fluorescent reporter of the highly selective lysosome-targetable carbon monoxide probe, LysoFP-NO2. The data unequivocally demonstrate that LysoFP-NO2 does not respond to a wide array of reactive oxygen species, making it a reliable tool for specifically studying the role of CO in lysosomal biology. This technical guide provides the necessary information for researchers to confidently employ this probe in their investigations into the intricate signaling pathways involving carbon monoxide.

In-Depth Technical Guide on the Cytotoxicity of LysoFP-NH2 in Cell Culture

The available information on the cytotoxicity of the parent compound, LysoFP-NO2, is limited. One supplier, MedchemExpress, notes that LysoFP-NO2 is not cytotoxic to HepG2 cells at a concentration of 30 μM for up to five hours of exposure, referencing a study by Dhara et al.[1] The primary research article by Dhara et al., which focuses on the detection of CO in MCF7 cells, confirms the probe's utility in living cells and its specific localization within lysosomes.[2]

Given the absence of comprehensive data on LysoFP-NH2, this guide will provide a framework for evaluating the cytotoxicity of novel lysosomotropic fluorescent probes, utilizing established methodologies and best practices in the field. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals to design and execute such an evaluation.

Overview of Cytotoxicity Assessment for Novel Fluorescent Probes

When introducing a new chemical entity like this compound into a biological system, it is crucial to determine its potential to cause cellular damage. Cytotoxicity can manifest through various mechanisms, including necrosis (cell lysis) and apoptosis (programmed cell death). A thorough assessment involves exposing cultured cells to the compound across a range of concentrations and time points and measuring cell viability and the mode of cell death.

Recommended Experimental Protocols

The following are standard, robust assays for determining the cytotoxic potential of a novel compound.

Cell Viability Assays

Cell viability assays are designed to quantify the number of living cells in a population. A decrease in cell viability upon treatment with a test compound is an indicator of cytotoxicity.

2.1.1 MTT Assay (Colorimetric)

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.

-

Incubation: Incubate the cells for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

2.1.2 ATP-Based Assay (Luminometric)

This assay quantifies the amount of ATP present, which is a marker of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common example.

-

Protocol:

-

Follow steps 1-3 from the MTT protocol.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.

-

Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

-

Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a luminometer.

-

Apoptosis vs. Necrosis Assay (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It typically uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) or 7-AAD, which enters cells with compromised membranes (necrosis or late apoptosis).

-

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations in a 6-well plate for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and the viability dye (e.g., PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the cells using a flow cytometer.

-

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Compound | Assay | Incubation Time (hours) | IC50 (µM) |

| MCF7 | This compound | MTT | 24 | Data to be determined |

| MCF7 | This compound | MTT | 48 | Data to be determined |

| HepG2 | This compound | ATP-Based | 24 | Data to be determined |

| HepG2 | This compound | ATP-Based | 48 | Data to be determined |

Table of Cell Viability Data

This table presents the percentage of viable cells relative to the vehicle control at different concentrations of the test compound.

| Compound Concentration (µM) | Cell Viability (%) vs. Control (MCF7 cells, 48h) |

| 0 (Vehicle Control) | 100% |

| 1 | Data to be determined |

| 5 | Data to be determined |

| 10 | Data to be determined |

| 25 | Data to be determined |

| 50 | Data to be determined |

| 100 | Data to be determined |

Visualizations of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological mechanisms.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of a novel compound.

General Apoptosis Signaling Pathway

Caption: Simplified overview of major apoptosis signaling pathways.

References

LysoFP-NH2: A Technical Guide to the Lysosome-Targetable Carbon Monoxide Probe

CAS Number: 69408-85-1

This technical guide provides an in-depth overview of LysoFP-NH2, a fluorescent amine product formed from the lysosome-targetable carbon monoxide (CO) probe, LysoFP-NO2. This document is intended for researchers, scientists, and professionals in drug development utilizing fluorescent probes for cellular imaging and CO detection.

Introduction

This compound is the highly fluorescent derivative of the non-fluorescent probe LysoFP-NO2.[1][2][3] The core application of this system lies in the detection of carbon monoxide within the lysosomes of living cells. The probe LysoFP-NO2 was designed based on a naphthalimide fluorophore and is engineered to selectively react with CO.[2] This reaction transforms the nitro group of LysoFP-NO2 into an amino group, yielding the fluorescent this compound and triggering a "turn-on" fluorescent signal.[2] This specific localization to the lysosome makes it a valuable tool for investigating the roles of CO in this acidic organelle.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 69408-85-1 | |

| Molecular Formula | C18H19N3O3 | |

| Molecular Weight | 325.362 g/mol | |

| Excitation Maxima | 440 nm | |

| Emission Maxima | 528 nm | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 577.9±45.0 °C at 760 mmHg | |

| Flash Point | 303.3±28.7 °C |

Mechanism of Action

The detection of carbon monoxide by LysoFP-NO2 is a "turn-on" mechanism, where the probe's fluorescence is significantly increased upon reaction with CO. The non-fluorescent LysoFP-NO2 is selectively reduced by carbon monoxide to the highly fluorescent this compound. This conversion results in a greater than 75-fold increase in fluorescence intensity. The probe demonstrates high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species.

Caption: Conversion of non-fluorescent LysoFP-NO2 to fluorescent this compound upon reaction with CO in the lysosome.

Experimental Protocols

The following is a generalized protocol for the use of LysoFP-NO2 for imaging carbon monoxide in living cells, based on published research. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Cell Culture and Staining

-

Cell Seeding: Plate cells (e.g., MCF7 cells) on a suitable imaging dish or plate and culture under standard conditions until the desired confluency is reached.

-

Probe Preparation: Prepare a stock solution of LysoFP-NO2 in a suitable solvent (e.g., DMSO).

-

Cell Staining:

-

Wash the cells with a buffered saline solution (e.g., PBS, pH 7.4).

-

Dilute the LysoFP-NO2 stock solution to the desired final concentration in cell culture medium. A concentration of 30 μM has been shown to be non-cytotoxic to HepG2 cells for up to five hours.

-

Incubate the cells with the LysoFP-NO2 solution at 37°C for the optimized duration.

-

-

CO Treatment (Optional): To induce intracellular CO production, cells can be treated with a known CO donor or other stimuli.

Fluorescence Microscopy

-

Washing: After incubation, wash the cells with buffered saline to remove any excess probe.

-

Imaging:

-

Acquire fluorescent images using a fluorescence microscope equipped with appropriate filters.

-

Use an excitation wavelength of approximately 440 nm and collect the emission at around 528 nm.

-

Capture images of both control and treated cells to compare fluorescence intensity.

-

Caption: A generalized workflow for the detection of intracellular carbon monoxide using LysoFP-NO2.

Applications in Research

The LysoFP-NO2/LysoFP-NH2 system is a powerful tool for investigating the role of carbon monoxide in cellular physiology and pathophysiology. Its ability to specifically target and report on CO levels within lysosomes allows for the study of:

-

Lysosomal function and stress: Investigating the impact of CO on lysosomal pH, enzyme activity, and overall integrity.

-

Cell signaling: Elucidating the role of lysosomal CO in cellular signaling pathways.

-

Drug discovery: Screening for compounds that modulate intracellular CO levels or affect lysosomal function.

-

Toxicology: Assessing the cytotoxic effects of CO and other substances on lysosomes.

Conclusion

This compound, as the fluorescent reporter of the LysoFP-NO2 probe, provides a selective and sensitive method for the detection of carbon monoxide in the lysosomes of living cells. The "turn-on" fluorescence mechanism and specific subcellular localization make it an invaluable tool for researchers in various fields of cell biology and drug development. Careful optimization of experimental protocols is recommended to ensure reliable and reproducible results.

References

Commercial Sources and Technical Guide for LysoFP-NH2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial sources, technical data, and experimental applications of LysoFP-NH2, a fluorescent probe crucial for the detection of carbon monoxide (CO) in biological systems.

Introduction to this compound

This compound is the fluorescent amine derivative formed from the reduction of its non-fluorescent nitro precursor, LysoFP-NO2, in the presence of carbon monoxide. This "turn-on" fluorescence mechanism makes LysoFP-NO2 a highly specific and sensitive probe for imaging lysosomal CO in living cells. The transformation is catalyzed by palladium (Pd2+) and results in a significant increase in fluorescence intensity, with excitation and emission maxima typically around 440 nm and 528 nm, respectively.[1][2][3]

The lysosome-targetable nature of the probe is attributed to the morpholine group within its structure, which ensures its accumulation within these acidic organelles. This specificity allows for the precise monitoring of CO production and dynamics within the lysosomal compartment, which is implicated in various physiological and pathological processes.

Commercial Availability

This compound and its precursor, LysoFP-NO2, are available from several commercial suppliers. The following table summarizes the available quantitative data for these compounds. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.

| Compound | Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |

| This compound | MedKoo Biosciences | 574185 | >98% | 5 mg | $350 | 2 Weeks |

| 10 mg | $650 | 2 Weeks | ||||

| DC Chemicals | DC36390 | Not Specified | Not Specified | Contact for Quote | Not Specified | |

| LysoFP-NO2 | MedchemExpress | HY-130783 | 98.2% | 1 mg | $81 | In-stock |

| 5 mg | $216 | In-stock | ||||

| Cayman Chemical | Not Specified | ≥98% | Not Specified | Contact for Quote | Not Specified |

Key Technical Specifications

| Property | Value | Reference |

| Molecular Formula | C18H19N3O3 | [1][4] |

| Molecular Weight | 325.37 g/mol | |

| Excitation Maximum (λex) | ~440 nm | |

| Emission Maximum (λem) | ~528 nm | |

| Solubility | Soluble in DMSO and DMF |

Signaling Pathway and Detection Mechanism

The detection of carbon monoxide by LysoFP-NO2 is a reductive process that converts the nitro group to an amine, resulting in the highly fluorescent this compound. This reaction is typically facilitated by a palladium catalyst.

Caption: Reaction mechanism of LysoFP-NO2 with carbon monoxide.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational paper by Dhara et al. in Analytical Chemistry (2018), which is widely cited by commercial suppliers.

Preparation of Stock Solutions

-

LysoFP-NO2 Stock Solution: Prepare a 1 mM stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Palladium Chloride (PdCl2) Stock Solution: Prepare a 1 mM stock solution of PdCl2 in water or a suitable buffer.

-

Carbon Monoxide Releasing Molecule (CORM) Stock Solution: If using a CORM as a CO source (e.g., CORM-2, CORM-3), prepare a fresh stock solution in the appropriate solvent immediately before use, as their stability in solution can be limited.

In Vitro Detection of Carbon Monoxide

-

In a cuvette, mix the LysoFP-NO2 stock solution and the PdCl2 stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to achieve final concentrations of 5-10 µM for the probe and the catalyst.

-

Record the baseline fluorescence spectrum (excitation at ~440 nm).

-

Add the carbon monoxide source (e.g., a saturated CO solution or a CORM) to the cuvette.

-

Immediately begin recording fluorescence measurements over time at the emission maximum (~528 nm). A time-dependent increase in fluorescence intensity indicates the presence of CO.

Live Cell Imaging of Lysosomal Carbon Monoxide

-

Cell Culture: Plate cells (e.g., MCF7, HeLa) on glass-bottom dishes or chamber slides and culture under standard conditions until they reach the desired confluency.

-

Probe Loading:

-

Prepare a loading solution containing LysoFP-NO2 (final concentration 5-10 µM) and PdCl2 (final concentration 5-10 µM) in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

CO Treatment (Optional):

-

To induce CO production, cells can be treated with a CORM or other stimuli.

-

Remove the probe loading solution and replace it with fresh medium containing the CO-releasing agent. Incubate for the desired time.

-

-

Imaging:

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a DAPI or FITC filter set).

-

An increase in fluorescence within the lysosomes will be observed in the presence of CO.

-

Experimental Workflow

The following diagram illustrates a typical workflow for using LysoFP-NO2 to image carbon monoxide in living cells.

Caption: General workflow for cellular imaging of CO with LysoFP-NO2.

Conclusion

This compound, generated from its precursor LysoFP-NO2, serves as a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug development. Its ability to specifically detect and visualize carbon monoxide within the lysosomes of living cells provides a powerful method for investigating the roles of this important gasotransmitter in health and disease. This guide provides the necessary information for sourcing and effectively utilizing this fluorescent probe in experimental settings.

References

Methodological & Application

Application Notes and Protocols for LysoFP-NH2: A Lysosome-Targetable Fluorescent Probe for Carbon Monoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoFP-NH2 is the fluorescent reporter molecule generated from the probe LysoFP-NO2 , a highly selective "turn-on" fluorescent sensor designed for the detection of carbon monoxide (CO) within the lysosomes of living cells. Carbon monoxide is increasingly recognized as a critical gasotransmitter, playing a role in various physiological and pathological processes, including inflammation, apoptosis, and cellular signaling. The ability to specifically detect and quantify CO in subcellular compartments like the lysosome is crucial for understanding its biological functions and for the development of novel therapeutics.

LysoFP-NO2 is a non-fluorescent molecule that selectively accumulates in lysosomes. In the presence of CO, the nitro group of LysoFP-NO2 is reduced to an amino group, yielding the highly fluorescent this compound.[1][2] This reaction results in a significant increase in fluorescence intensity, enabling the sensitive and specific detection of lysosomal CO.[1] These application notes provide detailed protocols for the use of LysoFP-NO2 to detect lysosomal CO, alongside relevant data and potential applications in research and drug development.

Product Information

| Property | Value | Reference |

| Probe Name | LysoFP-NO2 | [1][2] |

| Fluorescent Product | This compound | |

| Target Analyte | Carbon Monoxide (CO) | |

| Subcellular Localization | Lysosomes | |

| Excitation Maximum (this compound) | 440 nm | |

| Emission Maximum (this compound) | 528 nm | |

| Fluorescence Change | > 75-fold increase upon reaction with CO | |

| Cell Permeability | Yes | Inferred from intracellular application |

| Cytotoxicity | Not cytotoxic to HepG2 cells at 30 µM for up to 5 hours |

Experimental Protocols

Protocol 1: Preparation of LysoFP-NO2 Stock Solution

-

Reconstitution: Prepare a stock solution of LysoFP-NO2 (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Loading of LysoFP-NO2 into Live Cells and Imaging of this compound

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials:

-

LysoFP-NO2 stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

CO-releasing molecule (CORM) or other method to induce intracellular CO (optional, for positive control)

-

Fluorescence microscope equipped with appropriate filters for excitation and emission of this compound (e.g., DAPI or CFP excitation filter and a GFP or FITC emission filter).

Procedure:

-

Cell Seeding: Seed cells on an appropriate imaging dish and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Dilute the LysoFP-NO2 stock solution in pre-warmed complete cell culture medium to the desired final concentration (a starting concentration of 5-10 µM is recommended).

-

Remove the existing medium from the cells and replace it with the LysoFP-NO2-containing medium.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the loading medium.

-

Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: ~440 nm, Emission: ~528 nm).

-

Acquire images of the basal lysosomal CO levels.

-

-

(Optional) Induction of CO and Imaging:

-

To observe changes in lysosomal CO, treat the cells with a CO donor (e.g., CORM-3) or other stimuli known to induce CO production.

-

Acquire images at different time points after treatment to monitor the change in this compound fluorescence.

-

-

Co-localization with Lysosomal Markers (Optional):

-

To confirm the lysosomal localization of the signal, cells can be co-stained with a commercially available lysosomal marker (e.g., LysoTracker Red).

-

Follow the manufacturer's protocol for the co-stain.

-

Acquire images in both the green (this compound) and red (lysosomal marker) channels and analyze for co-localization.

-

Data Presentation

Photophysical and Performance Data of LysoFP-NO2/LysoFP-NH2

| Parameter | Value/Observation | Notes |

| Fluorescence Turn-On Response | > 75-fold increase in fluorescence intensity | Upon reaction of LysoFP-NO2 with CO in HEPES buffer (pH 7.4). |

| Selectivity | High selectivity for CO | No significant fluorescence change observed with other reactive species such as reactive nitrogen, oxygen, and sulfur species. |

| Cell Line Application | Demonstrated in MCF7 and HepG2 cells | |

| Lysosomal Co-localization | High degree of co-localization with lysosomal markers | Confirmed by co-staining experiments. |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Carbon Monoxide via AMPK Activation

Endogenously produced or exogenously applied carbon monoxide can influence cellular energy metabolism, leading to the activation of the AMP-activated protein kinase (AMPK) pathway. This can have downstream effects on processes like autophagy.

Caption: Proposed CO-mediated activation of the AMPK signaling pathway.

Experimental Workflow for Detecting Lysosomal CO

The following diagram outlines the key steps for utilizing LysoFP-NO2 to measure changes in lysosomal carbon monoxide in live cells.

References

Application Notes and Protocols for LysoFP-NO2: A Lysosome-Targeted Fluorescent Probe for Carbon Monoxide Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LysoFP-NO2, a "turn-on" fluorescent probe designed for the detection of carbon monoxide (CO) within the lysosomes of living cells. Upon reaction with CO, the non-fluorescent LysoFP-NO2 is converted to the highly fluorescent LysoFP-NH2, enabling the visualization of lysosomal CO.

Overview and Mechanism of Action

LysoFP-NO2 is a cell-permeable compound that selectively localizes to lysosomes. In the presence of lysosomal carbon monoxide, the nitro group of LysoFP-NO2 is reduced to an amine group, yielding the fluorescent molecule this compound. This "turn-on" response allows for the specific detection of CO in this organelle, minimizing background fluorescence. The resulting fluorescent signal can be measured to assess the levels of lysosomal CO, a signaling molecule involved in various cellular processes.

The following diagram illustrates the workflow for utilizing LysoFP-NO2 to detect lysosomal CO.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of LysoFP-NO2.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum | 440 |

| Emission Maximum | 528 |

Table 2: Recommended Concentration and Incubation Time

| Cell Line | LysoFP-NO2 Concentration | Incubation Time | Notes |

| HepG2 | 30 µM | Up to 5 hours | Non-cytotoxic at this concentration and duration[1][2]. |

| MCF7 | Not specified | Not specified | The probe has been successfully used to monitor intracellular CO in this cell line[3]. |

Table 3: Cytotoxicity Data

| Cell Line | Concentration | Duration | Result |

| HepG2 | 30 µM | Up to 5 hours | Not cytotoxic[1][2]. |

Experimental Protocols

Preparation of LysoFP-NO2 Stock Solution

-

Refer to the manufacturer's instructions for dissolving the LysoFP-NO2 powder.

-

Prepare a stock solution of LysoFP-NO2 in an appropriate solvent, such as dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

Cell Culture and Treatment

-

Seed cells in a suitable culture vessel (e.g., glass-bottom dishes or multi-well plates) and culture until they reach the desired confluency.

-

On the day of the experiment, remove the culture medium.

-

Dilute the LysoFP-NO2 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 30 µM for HepG2 cells).

-

Add the LysoFP-NO2-containing medium to the cells.

-

Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO2) for the desired period to allow for probe loading and reaction with lysosomal CO.

Fluorescence Microscopy and Image Analysis

-

After incubation, wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: 440/528 nm).

-

Capture images and quantify the fluorescence intensity within the lysosomes to determine the relative levels of CO.

Signaling Pathway Context

Carbon monoxide is endogenously produced through the catabolism of heme by the heme oxygenase (HO) enzymes. While often known as a toxic gas, at low physiological concentrations, CO acts as a gasotransmitter, participating in various signaling pathways. The detection of CO in lysosomes using LysoFP-NO2 can help elucidate its role in lysosome-related cellular processes.

The diagram below depicts a simplified overview of a potential signaling pathway involving carbon monoxide.

References

Application Notes and Protocols for LysoFP-NH2 in Cellular Stress Studies

A Note on the Analyte: Initial research indicates that LysoFP-NH2 is the fluorescent product of the probe LysoFP-NO2 , which is designed for the detection of carbon monoxide (CO) , not formaldehyde. These application notes and protocols are therefore focused on the use of LysoFP-NO2 to study the role of lysosomal carbon monoxide in cellular stress.

Application Notes

Introduction to LysoFP-NO2: A Lysosome-Specific Carbon Monoxide Probe